Reverse transcriptase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

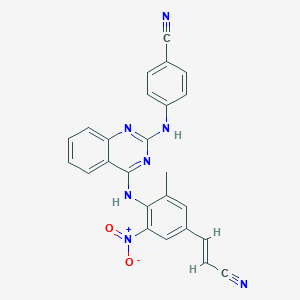

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2-methyl-6-nitroanilino]quinazolin-2-yl]amino]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N7O2/c1-16-13-18(5-4-12-26)14-22(32(33)34)23(16)30-24-20-6-2-3-7-21(20)29-25(31-24)28-19-10-8-17(15-27)9-11-19/h2-11,13-14H,1H3,(H2,28,29,30,31)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZKGXAFXCQSCG-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Reverse Transcriptase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase-IN-1, also known as Compound 12z, is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] As a diarylbenzopyrimidine (DABP) analogue, it represents a significant advancement in the quest for more effective antiretroviral therapies with improved resistance profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Design Rationale

The discovery of this compound (Compound 12z) was the result of a strategic molecular hybridization approach, combining structural features of two FDA-approved NNRTIs: etravirine (ETR) and efavirenz (EFV).[1] The goal was to develop new analogues with potent activity against wild-type HIV-1 and, crucially, against clinically relevant mutant strains that confer resistance to existing therapies, such as the K103N and E138K mutations.[1]

The diarylpyrimidine core of etravirine is known for its conformational flexibility, which allows it to adapt to mutations in the NNRTI binding pocket. Efavirenz, on the other hand, contributes a key trifluoromethyl group and a specific spatial arrangement that enhances binding affinity. The design of the DABP series, including Compound 12z, aimed to integrate the advantageous structural motifs of both drugs to create a new class of inhibitors with an improved resistance profile and favorable pharmacokinetic properties.[1]

Quantitative Data Summary

The biological activity and pharmacokinetic properties of this compound (Compound 12z) and its precursors have been quantitatively evaluated. The following tables summarize the key findings from the primary literature.[1]

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound (Compound 12z) [1]

| Compound | HIV-1 IIIB (Wild-Type) EC₅₀ (nM) | HIV-1 E138K Mutant EC₅₀ (nM) | HIV-1 K103N Mutant EC₅₀ (nM) | Cytotoxicity (CC₅₀ in MT-4 cells, µM) | Selectivity Index (SI) |

| This compound (12z) | 3.4 | 4.3 | 3.6 | > 221 | > 65000 |

| Etravirine (ETR) | 2.7 | 15.2 | 3.0 | > 230 | > 85185 |

| Efavirenz (EFV) | 1.8 | 1.9 | 95.1 | > 160 | > 88889 |

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of this compound (Compound 12z) [1]

| Compound | HIV-1 RT IC₅₀ (nM) |

| This compound (12z) | 13.7 |

| Etravirine (ETR) | 5.0 |

| Efavirenz (EFV) | 16.0 |

Table 3: Pharmacokinetic Properties of this compound (Compound 12z) in Rats [1]

| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | Oral Bioavailability (%) |

| This compound (12z) | 5 (p.o.) | 39.9 | 8.0 | 638 | 11.8 | 16.5 |

Experimental Protocols

Chemical Synthesis of this compound (Compound 12z)

The synthesis of this compound (Compound 12z) is a multi-step process. The following is a detailed protocol adapted from the primary literature.[1]

General Procedure for the Synthesis of Diarylbenzopyrimidine Analogues:

-

Step 1: Synthesis of the pyrimidine core. Commercially available starting materials are used to construct the central diarylbenzopyrimidine scaffold through a series of condensation and cyclization reactions.

-

Step 2: Introduction of the cyanovinylphenyl group. The intermediate from Step 1 is coupled with a substituted phenylacetonitrile derivative containing the cyanovinyl moiety via a palladium-catalyzed cross-coupling reaction.

-

Step 3: Final modification and purification. The resulting compound is further modified as needed, and the final product, this compound (Compound 12z), is purified by column chromatography to yield the desired product.

Note: For the specific reagents, reaction conditions, and characterization data for each step, please refer to the supporting information of the primary publication by Han et al., ACS Infectious Diseases 2020, 6(5), 787-801.

In Vitro Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of this compound is determined using a cell-based assay with MT-4 cells.[1]

Protocol:

-

Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Virus Preparation: HIV-1 strains (wild-type and mutants) are propagated in MT-4 cells, and the virus titer is determined.

-

Antiviral Assay:

-

MT-4 cells are seeded in 96-well plates.

-

Serial dilutions of the test compounds are added to the wells.

-

A standardized amount of HIV-1 is added to the wells.

-

The plates are incubated at 37°C in a 5% CO₂ incubator.

-

-

Endpoint Measurement: After 4-5 days of incubation, cell viability is assessed using the MTT colorimetric method. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.

-

Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) is determined by incubating the compounds with uninfected MT-4 cells and measuring cell viability with the MTT assay.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of this compound on the HIV-1 RT enzyme is measured using a commercially available or in-house developed enzymatic assay.[1]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled nucleotide).

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 reverse transcriptase is pre-incubated with serial dilutions of the test compound.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the reaction mixture to the enzyme-inhibitor solution.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Termination and Detection: The reaction is stopped, and the amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the enzymatic activity by 50%.

Mechanism of Action and Signaling Pathways

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains. This ultimately blocks the polymerization activity of the enzyme, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Below are Graphviz diagrams illustrating the HIV-1 reverse transcription process and the mechanism of inhibition by this compound.

Caption: Overview of the HIV-1 Replication Cycle.

Caption: The Process of HIV-1 Reverse Transcription.

Caption: Inhibition of Reverse Transcriptase by an NNRTI.

Conclusion

This compound (Compound 12z) is a promising new diarylbenzopyrimidine NNRTI developed through a rational drug design strategy. It exhibits potent inhibitory activity against both wild-type and key drug-resistant strains of HIV-1, coupled with a favorable pharmacokinetic profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working on the development of next-generation antiretroviral agents. Further investigation and optimization of this and similar compounds could lead to more robust and durable treatment options for individuals living with HIV-1.

References

Development of Diarylbenzopyrimidine Reverse Transcriptase Inhibitors: A Technical Guide

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, with millions of people living with the virus worldwide.[1][2] A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][3] Consequently, HIV-1 RT is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of this therapy, valued for their high potency, specificity, and low cytotoxicity.[1][4]

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket adjacent to the RT active site, known as the NNRTI binding pocket (NNIBP).[1][3][5] This binding induces a conformational change that inhibits the enzyme's function.[3] The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine (ETR) and rilpivirine (RPV), has been particularly successful.[1][6][7] Building on this success, researchers have developed diarylbenzopyrimidine (DABP) derivatives, which have demonstrated potent inhibitory activity against both wild-type (WT) and drug-resistant strains of HIV-1.[1] This guide provides an in-depth overview of the development of DABP reverse transcriptase inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action

Diarylbenzopyrimidine derivatives, like other NNRTIs, are non-competitive inhibitors of HIV-1 reverse transcriptase.[3] They do not bind at the enzyme's active site where nucleoside analogs compete with natural deoxynucleotide triphosphates. Instead, they bind to the allosteric NNRTI binding pocket located in the p66 subunit of the enzyme.[3][8] This binding event locks the enzyme in an inactive conformation, distorting the polymerase active site and preventing the synthesis of viral DNA.[3][5] The flexibility of second-generation NNRTIs like the DAPYs allows them to adapt to mutations within the binding pocket, a key factor in their effectiveness against resistant viral strains.[9][10]

References

- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 7. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revealing the drug-resistant mechanism for diarylpyrimidine analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Attack: A Technical Guide to the Mechanism of Action of Reverse Transcriptase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human immunodeficiency virus type 1 (HIV-1) pandemic continues to be a major global health challenge, necessitating the development of novel and robust therapeutic strategies. The emergence of drug resistance to single-target antiretroviral agents has spurred the exploration of multi-target inhibitors. This whitepaper provides an in-depth technical overview of a promising class of antiretroviral compounds known as dual inhibitors of reverse transcriptase (RT) and integrase (IN), represented here by the archetype "Reverse transcriptase-IN-1". These compounds simultaneously block two critical steps in the HIV-1 replication cycle, offering the potential for increased efficacy, a higher barrier to resistance, and a simplified treatment regimen. This document details the mechanism of action, presents illustrative quantitative data, outlines key experimental protocols for evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Dual Inhibition

Highly Active Antiretroviral Therapy (HAART), the current standard of care for HIV-1 infection, typically involves a combination of drugs that target different viral enzymes.[1] While effective, this multi-pill regimen can lead to challenges with patient adherence, drug-drug interactions, and the selection of multi-drug resistant viral strains.[1] A compelling strategy to overcome these limitations is the development of a single molecule that can inhibit multiple viral targets.[1]

HIV-1 reverse transcriptase (RT) and integrase (IN) are two essential enzymes for viral replication, making them ideal targets for a dual-inhibition approach.[1] RT is responsible for transcribing the viral RNA genome into double-stranded DNA, a process central to the retroviral life cycle. IN then catalyzes the insertion of this viral DNA into the host cell's genome, establishing a permanent infection.[1] By simultaneously blocking both of these non-homologous enzymes, a dual inhibitor like this compound can deliver a potent one-two punch against the virus.

This guide will use "this compound" as a representative model for this class of dual-acting agents to explore their mechanism of action and the methodologies used to characterize them.

Core Mechanism of Action: A Bifunctional Approach

This compound exerts its antiviral effect by concurrently inhibiting the enzymatic activities of both HIV-1 reverse transcriptase and integrase.

Inhibition of Reverse Transcriptase (RT)

HIV-1 RT has two key functions: RNA-dependent DNA polymerase activity and RNase H activity, both of which are crucial for the synthesis of double-stranded viral DNA from the viral RNA template.[1] this compound, in its capacity as an RT inhibitor, is often designed to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric pocket on the RT enzyme, located approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the polymerase function.

Inhibition of Integrase (IN)

The HIV-1 integrase enzyme carries out its function in two main steps: 3'-end processing, where it cleaves two nucleotides from each 3' end of the viral DNA, and strand transfer, where it ligates the processed viral DNA ends into the host cell's chromosomal DNA.[1] The strand transfer step is the primary target for the most successful class of integrase inhibitors, known as integrase strand transfer inhibitors (INSTIs).[1]

The integrase inhibitory component of this compound typically mimics the action of INSTIs. These molecules often contain a diketo acid (DKA) motif or a similar chemical structure that can chelate the two divalent magnesium ions (Mg2+) in the active site of the integrase enzyme.[1] This chelation prevents the binding of the host DNA to the enzyme, thereby blocking the strand transfer step and halting the integration of the viral genome.

Signaling Pathways and Logical Relationships

The dual inhibitory action of this compound on the HIV-1 life cycle can be visualized as follows:

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical dual inhibitor, "RT-IN-1a," belonging to the quinolinonyl diketo acid class. This data is illustrative and serves to provide a quantitative context for the potency of such compounds.

| Parameter | Target | Value | Description |

| IC50 | HIV-1 Reverse Transcriptase (RNase H) | 28 nM | The half maximal inhibitory concentration against the RNase H activity of reverse transcriptase.[1] |

| IC50 | HIV-1 Integrase (Strand Transfer) | 5.1 µM | The half maximal inhibitory concentration against the strand transfer activity of integrase.[1] |

| EC50 | HIV-1 Replication (in cell culture) | 0.23 µM | The half maximal effective concentration for inhibiting viral replication in a cell-based assay.[1] |

| CC50 | Cytotoxicity (in cell culture) | >100 µM | The half maximal cytotoxic concentration, indicating the concentration at which the compound is toxic to 50% of cells. |

Note: The IC50 and EC50 values presented are based on data for different compounds within the broader class of dual inhibitors and are consolidated here for illustrative purposes.[1]

Experimental Protocols

The characterization of a dual inhibitor like this compound requires robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

This assay quantifies the DNA synthesis activity of recombinant HIV-1 RT and the inhibitory effect of the test compound.

Methodology:

-

Plate Preparation: A 96-well microtiter plate is coated with a poly(A) template.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing an oligo(dT) primer, dNTPs including bromodeoxyuridine triphosphate (BrdUTP), and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Recombinant HIV-1 RT enzyme is added to the wells to initiate the reverse transcription reaction. The plate is incubated to allow for the synthesis of a BrdU-labeled DNA strand.

-

Detection: The newly synthesized DNA is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation: A substrate for the conjugated enzyme is added, leading to a colorimetric or chemiluminescent signal that is proportional to the amount of DNA synthesized.

-

Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of RT inhibition against the log concentration of the inhibitor.

HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based)

This assay measures the ability of the integrase enzyme to catalyze the strand transfer reaction and the inhibitory effect of the test compound.

Methodology:

-

Plate Preparation: A 96-well plate is coated with streptavidin. A biotin-labeled donor DNA substrate (mimicking the viral DNA end) is then added and binds to the streptavidin.

-

Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase enzyme is added to the wells, followed by the test compound (this compound) at various concentrations. This mixture is incubated to allow the enzyme to bind to the donor DNA.

-

Strand Transfer Initiation: A target DNA substrate, labeled with a different tag (e.g., digoxigenin - DIG), is added to the wells. The plate is incubated to allow the strand transfer reaction to occur, where the donor DNA is integrated into the target DNA.

-

Washing: The wells are washed to remove any unbound target DNA.

-

Detection: An anti-DIG antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the integrated target DNA.

-

Signal Generation: A substrate for the conjugated enzyme is added, and the resulting signal is measured.

-

Data Analysis: The signal, which is proportional to the strand transfer activity, is used to calculate the IC50 value of the inhibitor.

Conclusion and Future Directions

Dual inhibitors of HIV-1 reverse transcriptase and integrase, exemplified by the conceptual "this compound," represent a sophisticated and promising approach in antiretroviral drug development. By targeting two distinct and essential viral enzymes, these compounds have the potential to offer a potent antiviral effect, a high genetic barrier to resistance, and a simplified therapeutic regimen. The continued exploration of diverse chemical scaffolds that can effectively engage both the allosteric NNRTI-binding pocket of RT and the active site of IN will be crucial for the development of next-generation HIV-1 therapeutics. Further research should focus on optimizing the pharmacokinetic properties and minimizing off-target effects of these dual-acting agents to translate their in vitro potency into clinical success.

References

Reverse Transcriptase-IN-1: A Technical Guide to a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase-IN-1 is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylbenzopyrimidine (DABP) class of compounds. It demonstrates significant efficacy against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) and clinically relevant mutant strains. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.

Core Data Summary

The following tables summarize the key quantitative data for this compound, a compound also identified as "compound 7" in some research literature, based on its nearly identical bioactivity profile.[1]

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Target | Assay | Value (nM) | Cell Line |

| HIV-1 Reverse Transcriptase | Enzymatic Inhibition (IC50) | 13.7[2][3] | - |

| HIV-1 IIIB (Wild-Type) | Antiviral Activity (EC50) | 3.4[1] | MT-4 |

| HIV-1 (E138K Mutant) | Antiviral Activity (EC50) | 4.3[1] | MT-4 |

| HIV-1 (K103N Mutant) | Antiviral Activity (EC50) | 3.6[1] | MT-4 |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay | Value (nM) |

| MT-4 | Cytotoxicity (CC50) | 6138 |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value |

| Oral Bioavailability | p.o. | 5 | 16.5% |

| Cmax | p.o. | 5 | 39.9 ng/mL |

| Mean Residence Time (MRT) | p.o. | 5 | 11.8 hours |

| Mean Residence Time (MRT) | i.v. | 1 | 11.4 hours |

A single-dose toxicity study in rats showed no mortality or abnormal body weight decrease at a dose of 293 mg/kg.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, this compound functions through a non-competitive inhibition mechanism. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains. This allosteric inhibition ultimately prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Figure 1. Mechanism of HIV-1 replication and inhibition by this compound.

Experimental Protocols

Representative Synthesis of Diarylbenzopyrimidine Derivatives

The synthesis of this compound, a diarylbenzopyrimidine, can be achieved through a multi-step process. A general approach is outlined below, based on established methods for this class of compounds.

Figure 2. General synthetic workflow for diarylbenzopyrimidine derivatives.

Step 1: Synthesis of the Diaryl Ether Intermediate

-

To a solution of a substituted phenol in an appropriate solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate.

-

Add 2,4,6-trichloropyrimidine to the mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the diaryl ether intermediate.

Step 2: Synthesis of the Diarylpyrimidine Core

-

Dissolve the diaryl ether intermediate and a substituted aniline in a suitable solvent (e.g., isopropanol).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain the diarylpyrimidine core structure.

Step 3: Final Modification

-

The diarylpyrimidine core can be further modified, for example, through substitution reactions, to yield the final product, this compound. The specific reaction will depend on the desired final structure.

-

Purify the final compound using techniques such as recrystallization or column chromatography.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

HIV-1 Reverse Transcriptase Inhibition Assay (IC50 Determination)

This protocol describes a representative enzyme-linked immunosorbent assay (ELISA)-based method for determining the IC50 of NNRTIs against HIV-1 RT.

Figure 3. Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) RNA template

-

Oligo(dT) primer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Digoxigenin-11-dUTP (DIG-dUTP)

-

Biotin-16-dUTP (Biotin-dUTP)

-

Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, non-ionic detergent)

-

Streptavidin-coated 96-well plates

-

Anti-Digoxigenin-HRP antibody

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in reaction buffer.

-

In a reaction plate, add the RNA template, oligo(dT) primer, dNTP mix containing DIG-dUTP and Biotin-dUTP, and the diluted inhibitor.

-

Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.

-

Wash the plate to remove unbound components.

-

Add a solution of Anti-Digoxigenin-HRP antibody and incubate.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution and read the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Anti-HIV-1 Cytoprotection Assay in MT-4 Cells (EC50 and CC50 Determination)

This protocol outlines a representative method for assessing the antiviral activity and cytotoxicity of this compound in a cell-based assay using the MTT method.

Figure 4. Workflow for the Anti-HIV-1 Cytoprotection Assay.

Materials:

-

MT-4 human T-cell line

-

RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

HIV-1 laboratory strain (e.g., IIIB)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., acidified isopropanol or SDS solution)

-

96-well microtiter plates

-

Microplate reader

Procedure for EC50 Determination:

-

Seed MT-4 cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the wells containing the cells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.

-

Incubate the plate at 37°C in a CO2 incubator for 4-5 days, until cytopathic effects are maximal in the untreated infected control wells.

-

Add MTT solution to each well and incubate for approximately 4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cytoprotection for each concentration and determine the EC50 value.

Procedure for CC50 Determination:

-

Follow the same procedure as for the EC50 determination, but without adding the virus to the cells.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated, uninfected cell control and determine the CC50 value.

Conclusion

This compound is a highly potent diarylbenzopyrimidine NNRTI with a promising in vitro and in vivo profile. Its strong activity against both wild-type and resistant strains of HIV-1, coupled with its oral bioavailability, makes it a compound of significant interest for further research and development in the field of antiretroviral therapy. The experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds.

References

- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20110196156A1 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Potency and Evaluation of HIV-1 Reverse Transcriptase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro efficacy of two key HIV-1 reverse transcriptase (RT) inhibitors, Nevirapine and Zidovudine (AZT), against the Human Immunodeficiency Virus Type 1 (HIV-1). It details their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, outlines the experimental protocols for their determination, and visually represents their mechanisms of action and experimental workflows.

Quantitative Efficacy of HIV-1 Reverse Transcriptase Inhibitors

The potency of antiretroviral compounds is quantified by their IC50 and EC50 values. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific target, in this case, the HIV-1 reverse transcriptase enzyme in a biochemical assay. The EC50, on the other hand, measures the concentration required for 50% reduction of viral activity in a cell-based assay.

Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the p66 subunit of the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.

| Parameter | Value (nM) | Assay Type | Reference |

| IC50 | 84 | Enzyme Assay | [1] |

| EC50 | 40 | Cell Culture | [1] |

| EC50 | 30 | MT-4 Cells (HIV-1 IIIB) |

Zidovudine (AZT)

Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a synthetic thymidine analog. It requires intracellular phosphorylation to its active triphosphate form, which is then incorporated into the growing viral DNA chain by RT. Lacking a 3'-hydroxyl group, it causes chain termination, thus halting viral replication.

| Parameter | Value (µM) | Assay Type | Reference |

| EC50 | 0.006 | MT-4 Cells (p24 antigen) | [2] |

Experimental Protocols

The determination of IC50 and EC50 values relies on standardized biochemical and cell-based assays. Below are detailed methodologies for commonly employed assays.

Biochemical Assay: Non-Radioactive Colorimetric Reverse Transcriptase Assay

This assay quantifies the in vitro activity of HIV-1 RT and the inhibitory potential of compounds by measuring the synthesis of DNA from a template.

Principle: The assay measures the incorporation of digoxigenin (DIG) and biotin-labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotin-labeled DNA is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is then added, which binds to the DIG-labeled DNA. The amount of incorporated dNTPs is quantified by the addition of a peroxidase substrate (e.g., ABTS), which produces a colored product. The absorbance of this product is directly proportional to the RT activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compounds (e.g., Nevirapine)

-

Microtiter plates (96-well, streptavidin-coated)

-

Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and Biotin-dUTP)

-

Lysis Buffer

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

-

Washing Buffer

-

Peroxidase Substrate (e.g., ABTS)

-

Stop Solution

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent.

-

Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted test compound or control vehicle.

-

Enzymatic Reaction: Add the reaction buffer to initiate the reverse transcription reaction. Incubate at 37°C for a defined period (e.g., 1 hour).

-

Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells. Incubate to allow the biotinylated DNA to bind to the wells.

-

Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.

-

Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.

-

Washing: Repeat the washing step to remove unbound antibody.

-

Substrate Reaction: Add the peroxidase substrate to each well and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: HIV-1 p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 core antigen produced in infected cells, which is an indicator of viral replication. A reduction in p24 levels in the presence of a compound indicates antiviral activity.

Principle: Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. Cell culture supernatants from HIV-1 infected cells treated with a test compound are added to the wells. The p24 antigen present in the supernatant binds to the capture antibody. A second, biotinylated anti-p24 antibody is then added, which binds to the captured p24. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added, binding to the biotinylated antibody. The amount of bound enzyme is quantified by the addition of a chromogenic substrate (e.g., TMB), and the resulting color change is measured spectrophotometrically.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4 cells)

-

HIV-1 viral stock

-

Test compounds (e.g., Zidovudine)

-

96-well cell culture plates

-

p24 antigen capture ELISA kit (containing coated plates, detection antibody, conjugate, substrate, stop solution, and wash buffer)

-

Cell culture medium and supplements

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.

-

Incubation: Incubate the plates in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

ELISA Procedure: a. Add the collected supernatants to the wells of the p24 capture ELISA plate. b. Incubate to allow p24 to bind to the capture antibody. c. Wash the wells to remove unbound materials. d. Add the biotinylated detector antibody and incubate. e. Wash the wells. f. Add the streptavidin-HRP conjugate and incubate. g. Wash the wells. h. Add the TMB substrate and incubate in the dark. i. Add the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percent reduction in p24 production for each compound concentration compared to the untreated infected control. The EC50 value is determined by plotting the percent reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Zidovudine (AZT) Metabolic Activation Pathway

Zidovudine is a prodrug that requires phosphorylation by host cellular enzymes to become pharmacologically active. This pathway is critical for its mechanism of action as a chain terminator.

Caption: Metabolic activation of Zidovudine (AZT) within the host cell.

Experimental Workflow for a Non-Radioactive RT Inhibition Assay

The following diagram illustrates the key steps involved in determining the IC50 value of a compound against HIV-1 reverse transcriptase using a colorimetric assay.

Caption: Workflow for determining IC50 using a colorimetric RT assay.

References

Methodological & Application

Application Note & Protocol: Cell-Based HIV-1 Replication Assay Using a Novel Non-Nucleoside Reverse Transcriptase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome. Consequently, HIV-1 RT is a primary target for antiretroviral therapy. This application note describes a robust cell-based assay for evaluating the efficacy of novel HIV-1 reverse transcriptase inhibitors, using "RT-IN-1," a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), as a representative compound. The protocol details the infection of a susceptible T-cell line with HIV-1, treatment with the inhibitor, and subsequent quantification of viral replication via a p24 antigen ELISA. This method provides a reliable and quantifiable means to assess the antiviral activity and cytotoxicity of new therapeutic candidates.

Mechanism of Action: RT-IN-1

RT-IN-1 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site.[1][2] This binding induces a conformational change in the enzyme, altering the position of key residues within the catalytic site and thereby inhibiting the polymerase activity. This allosteric inhibition prevents the conversion of the viral RNA genome into DNA, effectively halting the replication cycle.

References

Application Notes and Protocols for Reverse Transcriptase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase-IN-1 (RT-IN-1) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI). It is intended for research use only to investigate the mechanisms of retroviral replication and for the development of novel antiretroviral therapies. As an NNRTI, RT-IN-1 binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1][2] This action prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the retroviral life cycle.[3][4] While primarily targeting reverse transcriptase, its impact on the pre-integration complex, which includes the integrase enzyme, makes it a valuable tool for studying the interplay between these two key viral enzymes.[5][6]

These application notes provide detailed protocols for the use of RT-IN-1 in cell culture, including methods for determining its optimal concentration, assessing cytotoxicity, and measuring its inhibitory effects on viral replication and enzyme activity.

Mechanism of Action

Reverse transcriptase is a multifunctional enzyme essential for retroviral replication, possessing RNA-dependent DNA polymerase, DNA-dependent DNA polymerase, and RNase H activities.[1][7] RT-IN-1, as a non-nucleoside reverse transcriptase inhibitor, binds to a hydrophobic pocket located near the polymerase active site of the p66 subunit of HIV-1 reverse transcriptase.[8] This binding is non-competitive with respect to the deoxynucleotide substrates.[1][2] The binding of RT-IN-1 induces conformational changes in the enzyme, which can distort the primer grip and limit the flexibility of the enzyme, thereby blocking the chemical step of DNA synthesis.[2][8] This ultimately terminates the elongation of the proviral DNA chain.

Application Notes

Reconstitution and Storage of RT-IN-1

For optimal performance and stability, follow these guidelines for reconstituting and storing RT-IN-1.

| Parameter | Recommendation |

| Solvent | DMSO (Dimethyl Sulfoxide), sterile |

| Stock Concentration | 10 mM |

| Reconstitution | Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Add the calculated amount of DMSO to achieve a 10 mM stock solution. Vortex gently to fully dissolve the compound. |

| Storage of Stock Solution | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to 2 years. |

| Working Dilutions | Prepare fresh working dilutions from the stock solution in sterile cell culture medium immediately before use. Do not store working dilutions. |

Cell Line Selection

The choice of cell line is critical for studying the effects of RT-IN-1. The selected cell line should be susceptible to infection by the retrovirus of interest.

| Cell Line Example | Application |

| HEK293T | Highly transfectable, used for producing viral stocks. |

| HeLa | Commonly used for HIV infection studies. |

| Jurkat, CEM, MT-4 | T-lymphocyte cell lines, relevant for HIV-1 studies. |

| THP-1 | Monocytic cell line, useful for studying infection in myeloid lineage cells.[9] |

Experimental Protocols

Determination of Cytotoxicity and Optimal Concentration

It is essential to determine the concentration range at which RT-IN-1 is effective without causing significant cytotoxicity. This is achieved by calculating the half-maximal cytotoxic concentration (CC50) and the half-maximal inhibitory concentration (IC50).

a. Cell Viability (Cytotoxicity) Assay Protocol (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of RT-IN-1 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of RT-IN-1. Include a "cells only" control (medium without compound) and a "medium only" control (no cells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression.

Hypothetical Cytotoxicity Data for RT-IN-1

| Cell Line | CC50 (µM) |

| HeLa | > 50 |

| Jurkat | 45.2 |

| THP-1 | > 50 |

b. Retroviral Infection Assay for IC50 Determination

This protocol uses a single-cycle infection assay with a reporter virus (e.g., lentivirus expressing GFP or luciferase).

-

Cell Seeding: Seed target cells (e.g., HeLa) in a 96-well plate at an appropriate density to be sub-confluent at the time of analysis.

-

Compound Pre-treatment: On the day of infection, treat the cells with serial dilutions of RT-IN-1 for 2 hours prior to adding the virus.

-

Infection: Add a predetermined amount of reporter virus to each well. Include a "no-inhibitor" control.

-

Incubation: Incubate the cells for 48-72 hours to allow for infection and reporter gene expression.

-

Quantification of Infection:

-

GFP: Analyze the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy.

-

Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the reporter signal to the "no-inhibitor" control. Plot the percentage of inhibition against the log of the RT-IN-1 concentration and determine the IC50 value using non-linear regression.

Hypothetical Antiviral Activity of RT-IN-1

| Virus | Cell Line | IC50 (nM) | Therapeutic Index (CC50/IC50) |

| HIV-1 (NL4-3) | Jurkat | 15.8 | > 2860 |

| Lentiviral Vector | HeLa | 25.3 | > 1976 |

Direct Measurement of Reverse Transcriptase Inhibition

a. In Vitro Reverse Transcriptase Activity Assay

This assay directly measures the enzymatic activity of purified reverse transcriptase or the RT present in viral lysates. Colorimetric assays are commercially available.[10]

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, template-primer hybrid (e.g., poly(A) x oligo(dT)15), and dNTPs.

-

Inhibitor Addition: Add serial dilutions of RT-IN-1 to the appropriate wells.

-

Enzyme Addition: Add a standardized amount of purified reverse transcriptase or viral lysate to initiate the reaction.

-

Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C).

-

Detection: Stop the reaction and detect the newly synthesized DNA. In many commercial kits, this involves the incorporation of digoxigenin- and biotin-labeled dUTP, followed by an ELISA-based detection method.[10]

-

Data Analysis: Measure the absorbance and calculate the percentage of RT inhibition for each concentration of RT-IN-1. Determine the IC50 value.

Hypothetical In Vitro RT Inhibition Data

| Enzyme Source | IC50 (nM) |

| Purified HIV-1 RT | 8.9 |

| AMV Reverse Transcriptase | > 10,000 |

| M-MuLV Reverse Transcriptase | > 10,000 |

Quantification of Reverse Transcription Products in Cells

This protocol uses quantitative PCR (qPCR) to measure the amount of viral DNA synthesized in infected cells.

-

Cell Infection and Treatment: Seed cells and treat with RT-IN-1 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2 hours before infecting with a retrovirus.

-

Harvesting and DNA Extraction: At different time points post-infection (e.g., 6, 12, and 24 hours), wash the cells with PBS and harvest them. Extract total DNA using a commercial kit.

-

qPCR Analysis: Perform qPCR using primers specific for an early and a late reverse transcription product of the viral DNA. Also, use primers for a host housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative amount of early and late viral DNA products normalized to the housekeeping gene. Compare the levels of viral DNA in treated cells to untreated controls.

Visualizations

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High variability in assay results | Inconsistent cell seeding, pipetting errors, cell viability issues. | Ensure a single-cell suspension before seeding. Use calibrated pipettes. Check cell health and passage number. |

| Low therapeutic index | Compound is cytotoxic at effective concentrations. | Confirm CC50 and IC50 in multiple experiments. Consider using a different cell line where the compound may be less toxic. |

| No inhibition observed | Incorrect compound concentration, inactive compound, resistant virus. | Verify stock solution concentration and dilution calculations. Use a fresh aliquot of the compound. Sequence the reverse transcriptase gene of the virus to check for resistance mutations. |

| Poor qPCR signal for viral DNA | Low infection efficiency, inefficient DNA extraction, suboptimal qPCR primers. | Titer the virus to ensure efficient infection. Use a high-quality DNA extraction kit. Validate qPCR primers for efficiency and specificity. |

For further reading on the mechanisms of reverse transcriptase and its inhibitors, please consult the references below.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reverse Transcriptase and Cellular Factors: Regulators of HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Reverse Transcription - Retroviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes: Nevirapine for Studying HIV-1 Drug Resistance

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nevirapine is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the study of HIV-1 replication and the mechanisms of drug resistance.[1][2] As a first-generation NNRTI, it has been instrumental in understanding the genetic basis of resistance to this class of antiretroviral drugs. These application notes provide an overview of Nevirapine's mechanism of action, its use in identifying drug resistance mutations, and protocols for in vitro and cell-based assays.

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the retroviral replication cycle.[3][4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site in the p66 subunit of the enzyme.[1][3][6]

Binding of Nevirapine to the NNIBP induces a conformational change in the enzyme, which disrupts the catalytic site and limits the mobility of the thumb and finger subdomains of the RT.[5][7][8] This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphates (dNTPs) and the template-primer, thereby blocking DNA synthesis.[6] Nevirapine is highly specific for HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases.[1]

Application in HIV-1 Drug Resistance Studies

The high mutation rate of HIV-1 RT can lead to the rapid development of drug resistance.[9] Nevirapine is a valuable tool for studying these resistance mechanisms. In vitro selection studies using Nevirapine have been crucial in identifying key mutations in the reverse transcriptase gene (pol) that confer resistance to NNRTIs.

The most common mutations associated with Nevirapine resistance include K103N, Y181C, G190A, and Y188L.[9] The Y181C mutation, for instance, arises from a change in the tyrosine residue at position 181 to a cysteine, which significantly reduces the binding affinity of Nevirapine to the NNIBP.[2] The K103N mutation can affect the entry of NNRTIs into the binding pocket.[8][10] Studying the effects of these mutations on enzyme kinetics and viral replication in the presence of Nevirapine provides insights into the molecular basis of drug resistance and can aid in the development of next-generation NNRTIs that are effective against resistant strains.

Quantitative Data: Nevirapine Activity Against Wild-Type and Mutant HIV-1

The following table summarizes the in vitro activity of Nevirapine against wild-type HIV-1 and common NNRTI-resistant mutants, as measured by the 50% inhibitory concentration (IC50).

| HIV-1 Strain/Mutant | IC50 (nM) | Fold Change in IC50 vs. Wild-Type | Reference |

| Wild-Type (HIV-1 IIIB) | 40 | 1 | [2] |

| Y181C Mutant | >8000 | >200 | [11] |

| K103N Mutant | 1,200 - 4,000 | 30 - 100 | [10] |

| G190A Mutant | 4,000 - 20,000 | 100 - 500 | [9] |

| Y188L Mutant | >10,000 | >250 | [9] |

Note: IC50 values can vary depending on the specific assay conditions and cell type used. The fold change indicates the level of resistance conferred by the mutation.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of Nevirapine on recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Nevirapine

-

Reaction Buffer (RB)

-

Lysis Buffer

-

Streptavidin-coated 96-well plate

-

HRP Anti-Digoxigenin Conjugate

-

ABTS Peroxidase Substrate

-

Stop Solution

-

Poly(A) template and Oligo(dT) primer

-

dUTP/biotin-dUTP mix

-

Microplate reader

Procedure:

-

Prepare Nevirapine Dilutions: Prepare a series of dilutions of Nevirapine in the appropriate solvent (e.g., DMSO), and then further dilute in the reaction buffer to the desired final concentrations.

-

Prepare Reaction Mixture: In each well of a reaction plate, add the reaction buffer, poly(A) template, oligo(dT) primer, and the dUTP/biotin-dUTP mix.

-

Add Nevirapine: Add the diluted Nevirapine or control solvent to the appropriate wells.

-

Initiate Reaction: Add the recombinant HIV-1 RT to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1 to 2 hours.

-

Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.

-

Washing: Wash the plate several times with a wash buffer to remove unbound reagents.

-

Detection: Add HRP Anti-Digoxigenin Conjugate and incubate at 37°C for 45 minutes.

-

Substrate Addition: After another wash step, add the ABTS Peroxidase Substrate and incubate at room temperature for 30 minutes.

-

Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each Nevirapine concentration and determine the IC50 value.

Cell-Based HIV-1 Antiviral Activity Assay

This protocol outlines a cell-based assay to measure the antiviral activity of Nevirapine against HIV-1 in a susceptible cell line (e.g., TZM-bl).

Materials:

-

TZM-bl cells (or other susceptible cell line)

-

HIV-1 viral stock (e.g., NL4-3)

-

Nevirapine

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.

-

Prepare Nevirapine Dilutions: Prepare serial dilutions of Nevirapine in cell culture medium.

-

Add Nevirapine to Cells: Remove the old medium from the cells and add the medium containing the different concentrations of Nevirapine.

-

Infect Cells: Add a pre-titered amount of HIV-1 virus stock to each well. Include uninfected control wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

Measure Viral Replication: After incubation, measure the extent of viral replication. For TZM-bl cells, this is done by measuring the luciferase activity, which is induced by the HIV-1 Tat protein.

-

Data Analysis: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Calculate IC50: Calculate the percent inhibition of viral replication for each Nevirapine concentration and determine the IC50 value.

Visualizations

Caption: HIV-1 replication cycle and the inhibitory action of Nevirapine.

Caption: Workflow for an in vitro HIV-1 RT inhibition assay.

Caption: Workflow for a cell-based HIV-1 antiviral assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 8. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 9. Nevirapine | aidsmap [aidsmap.com]

- 10. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Reverse Transcriptase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase-IN-1 is a potent, orally active diarylbenzopyrimidine (DABP) analogue that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] It exhibits significant antiviral activity against wild-type HIV-1 and clinically relevant mutant strains, such as those with E138K and K103N mutations in the reverse transcriptase enzyme.[1] These application notes provide detailed information and protocols for the proper handling, storage, and application of this compound in a research setting.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉N₅O₂ | MedChemExpress |

| Molecular Weight | 385.42 g/mol | MedChemExpress |

| Appearance | A crystalline solid | General Knowledge |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) | [1] |

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the reverse transcriptase enzyme and cause chain termination, NNRTIs bind to an allosteric site on the enzyme.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA.[2] This process is crucial for the replication of retroviruses like HIV.[3][4]

Figure 1. Mechanism of action of this compound.

Biological Activity

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC₅₀ (HIV-1 Reverse Transcriptase) | 13.7 nM | Enzyme Assay | [1] |

| EC₅₀ (HIV-1 IIIB) | 3.4 nM | Cell-based Assay | [1] |

| EC₅₀ (HIV-1 E138K mutant) | 4.3 nM | Cell-based Assay | [1] |

| EC₅₀ (HIV-1 K103N mutant) | 3.6 nM | Cell-based Assay | [1] |

Pharmacokinetic Properties (in rats)

| Parameter | Value (at 5 mg/kg, p.o.) | Reference |

| Oral Bioavailability | 16.5% | [1] |

| Cₘₐₓ | 39.9 ng/mL | [1] |

| Mean Residence Time (MRT) | 11.8 hours | [1] |

| Parameter | Value (at 1 mg/kg, i.v.) | Reference |

| Mean Residence Time (MRT) | 11.4 hours | [1] |

Protocols

Handling and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

Storage:

-

Solid Form: Store the compound as a solid at -20°C for up to one month or at -80°C for up to six months.[1]

-

Stock Solutions: Prepare stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[1]

Preparation of Stock Solutions

Materials:

-

This compound (solid)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Add the calculated volume of DMSO to the vial.

-

Vortex briefly and/or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into sterile, single-use tubes.

-

Label the tubes clearly with the compound name, concentration, date, and your initials.

-

Store the aliquots at -80°C.

Figure 2. Workflow for preparing stock solutions.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against purified HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MgCl₂, 2 mM DTT)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a microplate, add the diluted compound, purified HIV-1 RT, and the poly(rA)-oligo(dT) template-primer.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]-dTTP.

-

Incubate the reaction for 1 hour at 37°C.

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the newly synthesized DNA on ice for 30 minutes.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Cell-Based Antiviral Assay

This protocol provides a general framework for evaluating the antiviral activity of this compound in a cell-based assay using, for example, MT-4 cells and a laboratory-adapted HIV-1 strain.

Materials:

-

MT-4 cells (or other susceptible cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed MT-4 cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.

-

Incubate the plates for 4-5 days at 37°C in a humidified CO₂ incubator.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions. The cytopathic effect of the virus will lead to a decrease in cell viability in the absence of an effective inhibitor.

-

Calculate the percentage of protection for each compound concentration relative to the virus control (no compound) and the cell control (no virus).

-

Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.

Figure 3. Workflow for cell-based antiviral assay.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound precipitation in aqueous buffer | Low aqueous solubility. | Increase the final DMSO concentration slightly (while ensuring it remains non-toxic to cells/enzymes). Prepare fresh dilutions from the stock solution. |

| High variability in assay results | Inconsistent pipetting. Cell plating inconsistencies. | Use calibrated pipettes. Ensure a homogenous cell suspension before plating. |

| No inhibitory effect observed | Incorrect compound concentration. Inactive compound. | Verify the concentration of the stock solution. Use a fresh aliquot of the compound. Include a positive control inhibitor. |

| High cytotoxicity observed | Compound is toxic at the tested concentrations. | Perform a cytotoxicity assay to determine the CC₅₀. Test a lower range of concentrations for antiviral activity. |

Conclusion

This compound is a valuable research tool for studying HIV-1 replication and for the development of new antiretroviral therapies. Proper handling, storage, and the use of appropriate experimental protocols are essential for obtaining reliable and reproducible results. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for researchers utilizing this potent NNRTI.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | MDPI [mdpi.com]

- 3. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 4. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Reverse transcriptase-IN-1 concentration in antiviral assays

Welcome to the technical support center for Reverse transcriptase-IN-1 (RT-IN-1). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize the concentration of RT-IN-1 in your antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dual-target inhibitor designed to block two critical enzymes in the retroviral life cycle: Reverse Transcriptase (RT) and Integrase (IN).[1]

-

Reverse Transcriptase Inhibition: RT-IN-1 acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the RT enzyme, inducing a conformational change that disrupts the enzyme's active site and prevents the conversion of viral RNA into DNA.[2][3]

-

Integrase Inhibition: The compound also functions as an integrase strand transfer inhibitor (INSTI). It chelates metal ions in the integrase active site, blocking the final step of viral DNA integration into the host cell's genome.[4]

Q2: Why is it critical to optimize the concentration of RT-IN-1?

A2: Optimizing the concentration is essential to find the therapeutic window of the compound. This involves identifying a concentration that is high enough to effectively inhibit viral replication (efficacy) but low enough to avoid harming the host cells (toxicity).[5] The key parameters to determine are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[6]

Q3: What are the key parameters I need to determine?

A3: The three most important parameters are:

-

CC50 (50% Cytotoxic Concentration): The concentration of RT-IN-1 that reduces the viability of uninfected host cells by 50%. This is a measure of the compound's toxicity.[5][6]

-

IC50 (50% Inhibitory Concentration): The concentration of RT-IN-1 that inhibits viral replication by 50% in infected host cells. This is a measure of the compound's antiviral potency.[6][7]

-

SI (Selectivity Index): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI represents the therapeutic window of the compound. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[6] An SI value of 10 or greater is generally considered active.[7]

Q4: What is a typical starting concentration range for a small molecule inhibitor like RT-IN-1?

A4: For initial range-finding experiments, it is common to test a wide range of concentrations using serial dilutions (e.g., three-fold or ten-fold dilutions). A starting range from 0.01 µM to 100 µM is often appropriate for novel small molecule inhibitors. This allows you to identify the approximate ranges for both cytotoxicity and antiviral activity before performing more detailed dose-response experiments.

Experimental Workflow & Viral Inhibition Pathway

The following diagrams illustrate the recommended experimental workflow for optimizing RT-IN-1 concentration and the viral pathway it inhibits.

Caption: Workflow for determining the optimal concentration of RT-IN-1.

Caption: Retroviral life cycle showing inhibition points for RT-IN-1.

Troubleshooting Guide

Issue 1: High cytotoxicity observed even at low concentrations of RT-IN-1.

| Question | Possible Cause & Solution |

| My CC50 value is very low, suggesting the compound is toxic to the cells. What should I check? | 1. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells, typically ≤0.5%. Run a "solvent-only" control to verify. 2. Compound Stability/Purity: Verify the purity of your RT-IN-1 stock. Degradation products could be cytotoxic. If possible, use a freshly prepared stock. 3. Cell Health: Ensure your cell culture is healthy, free from contamination, and not over-confluent, as stressed cells are more susceptible to toxic effects. |

| Could the assay itself be the problem? | 1. Assay Duration: The incubation period might be too long. Try reducing the exposure time (e.g., from 72h to 48h) to see if cytotoxicity decreases. 2. MTT/MTS Interference: Some compounds can interfere with tetrazolium salt reduction, leading to a false reading of low viability.[8] Confirm cytotoxicity with an alternative method, such as a resazurin-based assay or trypan blue exclusion. |

Issue 2: High background or low signal in my luciferase reporter assay.

| Question | Possible Cause & Solution |

| My "virus-only" control wells (no inhibitor) have a very low luciferase signal. | 1. Low Transfection/Infection Efficiency: Optimize your virus titer (Multiplicity of Infection, MOI) to ensure robust infection and reporter expression.[9] Also, confirm that your cells are permissive to the virus. 2. Reagent Quality: Luciferase assay reagents, particularly the luciferin substrate, can degrade over time. Use freshly prepared reagents and protect them from light.[10] 3. Cell Seeding Density: Ensure optimal cell density at the time of infection. Too few cells will result in a weak signal. |

| My "no-virus" control wells have a high luciferase signal. | 1. Autofluorescence/Chemiluminescence: The compound itself might be fluorescent or chemiluminescent. Test RT-IN-1 in cell-free wells with the luciferase substrate to check for direct signal generation. 2. Plate Type: Use opaque, white-walled plates for luminescence assays to maximize signal and prevent well-to-well crosstalk, which can artificially raise background readings.[11][12] 3. Reporter Plasmid "Leakiness": Some reporter constructs may have basal promoter activity. Ensure your background signal is consistent and subtract it from all readings.[13] |

| The signal in my treated wells is higher than my "virus-only" control. | 1. Luciferase Stabilization: Some compounds can unexpectedly stabilize the luciferase enzyme, leading to signal accumulation and an apparent increase in activity.[14] This is a form of assay interference. Consider confirming antiviral activity with a non-luciferase-based assay (e.g., p24 ELISA or qPCR for viral DNA). |

Issue 3: Inconsistent results and high variability between replicates.

| Question | Possible Cause & Solution |